

Pityol chemical structure and properties

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Compound of Interest

Compound Name: Pityol
Cat. No.: B1250210

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Pityol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pityol, with the IUPAC name 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol, is a specific stereoisomer of a substituted tetrahydrofuran. Despite its well-defined chemical structure, publicly available information regarding its synthesis, biological activities, mechanism of action, and detailed experimental protocols is exceedingly scarce. This document summarizes the available chemical and physical data for **Pityol** and highlights the current knowledge gaps in the scientific literature.

Chemical Structure and Identification

Pityol is a chiral molecule containing two stereocenters, leading to its specific designation as (2R,5S). The core of the molecule is a tetrahydrofuran ring, substituted at the 2-position with a 2-hydroxypropyl-2 group and at the 5-position with a methyl group.

Chemical Structure:

Caption: 2D Chemical Structure of **Pityol**.

Table 1: Chemical Identifiers for **Pityol**

Identifier	Value
IUPAC Name	2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol[1]
Molecular Formula	C ₈ H ₁₆ O ₂ [1]
InChI	InChI=1S/C8H16O2/c1-6-4-5-7(10-6)8(2,3)9/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1[1]
InChIKey	GDFJZYRQAYBNLM-NKWVEPMBSA-N[1]
Canonical SMILES	C[C@H]1CC--INVALID-LINK--C(C)(C)O[1]
CAS Number	Not explicitly available for this specific stereoisomer. A related compound, trans-pityol, has the CAS number 105814-93-5[2].

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **Pityol**, primarily sourced from the PubChem database. It is important to note that these are computationally derived values and may not have been experimentally verified.

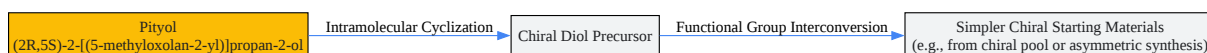
Table 2: Computed Physicochemical Properties of **Pityol**

Property	Value	Source
Molecular Weight	144.21 g/mol	PubChem[1]
XLogP3	1.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	144.11503 g/mol	PubChem[1]
Monoisotopic Mass	144.11503 g/mol	PubChem[1]
Topological Polar Surface Area	29.5 Å ²	PubChem[1]
Heavy Atom Count	10	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	120	PubChem[1]

Synthesis and Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the synthesis of **Pityol** (2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol). General synthetic strategies for substituted tetrahydrofurans often involve intramolecular cyclization of diols or related precursors. However, achieving the specific (2R,5S) stereochemistry would necessitate a stereocontrolled synthetic route, potentially involving chiral starting materials or asymmetric catalysis.

Without published methods, a hypothetical retrosynthetic analysis could be proposed.



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Caption: Hypothetical Retrosynthetic Pathway for **Pityol**.

It is crucial to emphasize that this is a generalized and hypothetical pathway. The actual reaction conditions, catalysts, and purification methods would require extensive experimental development and optimization.

Biological Activity and Mechanism of Action

As of the date of this document, there is no readily available scientific literature detailing the biological activities or mechanism of action of **Pityol**. Numerous searches of prominent scientific databases have not returned any studies investigating its pharmacological, toxicological, or any other biological effects.

It is important to distinguish **Pityol** from a similarly named compound, Phytol. Phytol is a diterpene alcohol that is a constituent of chlorophyll and has been the subject of various biological studies. The similarity in names can lead to confusion, but these are structurally distinct molecules with different chemical and likely different biological properties.

Signaling Pathways and Logical Relationships

Given the absence of data on the biological activity and mechanism of action of **Pityol**, it is not possible to construct any diagrams of signaling pathways or experimental workflows related to its biological effects.

Conclusion and Future Directions

Pityol (2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol) is a chemically defined molecule with available computed physicochemical properties. However, there is a significant lack of publicly accessible information regarding its synthesis, experimental protocols, and biological functions. For researchers and drug development professionals interested in this molecule, the following steps would be necessary:

- **De novo Synthesis:** Development of a stereoselective synthetic route to obtain the pure (2R,5S)-isomer of **Pityol**.
- **Structural Verification:** Thorough characterization of the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and chiral chromatography to

confirm its structure and stereochemistry.

- **Biological Screening:** A comprehensive screening program to investigate potential biological activities, including but not limited to, antimicrobial, anti-inflammatory, and cytotoxic effects.
- **Mechanism of Action Studies:** If any significant biological activity is identified, further studies would be required to elucidate the underlying mechanism of action.

This document serves to summarize the current state of knowledge on **Pityol** and to highlight it as a molecule with a significant information gap, representing a potential area for novel chemical and biological research.

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References

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